molecular formula C16H15NOS B14068337 2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Cat. No.: B14068337
M. Wt: 269.4 g/mol
InChI Key: NFXSMMWKJOYYDV-UHFFFAOYSA-N
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Description

2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a heterocyclic compound that features a thiazepine ring fused with a benzene ring The presence of the m-tolyl group (a methyl group attached to the meta position of a phenyl ring) adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of m-toluidine with 2-chlorobenzoyl chloride to form an intermediate, which then undergoes cyclization with sulfur and a base to yield the desired thiazepine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazepine ring or the m-tolyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The thiazepine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Similar structure but with the tolyl group in the para position.

    2-(o-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Similar structure but with the tolyl group in the ortho position.

    2-Phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Lacks the methyl group on the phenyl ring.

Uniqueness

The unique positioning of the m-tolyl group in 2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, potentially offering distinct advantages in specific applications.

Properties

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

2-(3-methylphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C16H15NOS/c1-11-5-4-6-12(9-11)15-10-16(18)17-13-7-2-3-8-14(13)19-15/h2-9,15H,10H2,1H3,(H,17,18)

InChI Key

NFXSMMWKJOYYDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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